molecular formula C19H19N3O3S B4777296 N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide

Cat. No.: B4777296
M. Wt: 369.4 g/mol
InChI Key: ARCCAALUJXQESW-UHFFFAOYSA-N
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Description

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide typically involves multiple steps. One common method involves the reaction of 3-isothiocyanato-5-methylisoxazole with secondary amines to form the thiadiazole ring . The furan ring is then introduced through a series of cyclization reactions. The final product is obtained by coupling the thiadiazole and furan rings under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles . These compounds share structural similarities but differ in their functional groups and overall properties.

Uniqueness

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide is unique due to its specific combination of a thiadiazole ring and a furan ring, along with its functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-7-15-14(11-16(25-15)13-8-5-4-6-9-13)18(24)21-19-20-17(22-26-19)10-12(2)23/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCCAALUJXQESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide
Reactant of Route 2
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide
Reactant of Route 3
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propylfuran-3-carboxamide

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